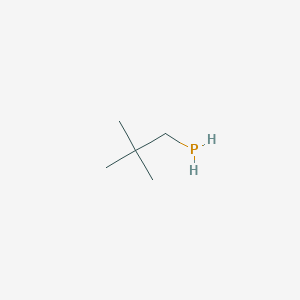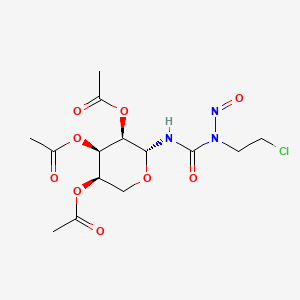
Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- is a complex organic compound that features a urea backbone with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the formation of the urea backbone through the reaction of an amine with an isocyanate.
Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the urea with 2-chloroethylamine under basic conditions.
Nitrosation: The nitroso group is introduced by treating the intermediate with a nitrosating agent such as sodium nitrite in an acidic medium.
Glycosylation: The final step involves the attachment of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group through a glycosylation reaction using a suitable glycosyl donor and catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions may target the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amine derivatives are common products.
Substitution: Substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
Biology
It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine
Industry
The compound can be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2-chloroethyl)-N-nitroso-N’-(beta-D-ribopyranosyl)-: Lacks the acetyl groups.
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-alpha-D-ribopyranosyl)-: Differs in the stereochemistry of the ribopyranosyl group.
Uniqueness
The presence of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group may confer unique properties such as increased stability or specific biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
54138-85-1 |
|---|---|
Molekularformel |
C14H20ClN3O9 |
Molekulargewicht |
409.77 g/mol |
IUPAC-Name |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
QMJJEUBKQJZIGH-FDYHWXHSSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
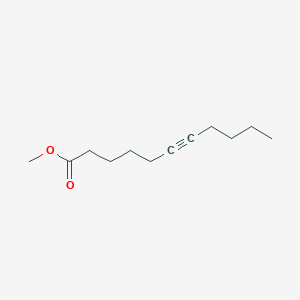
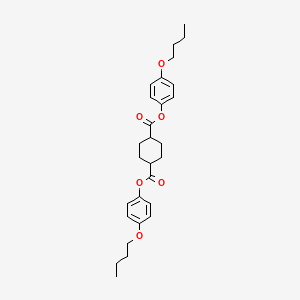
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
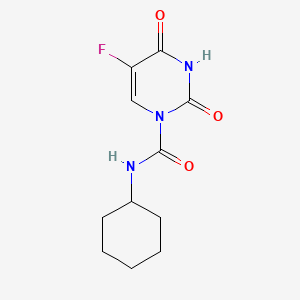
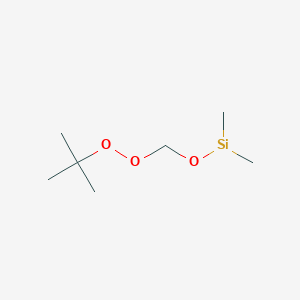
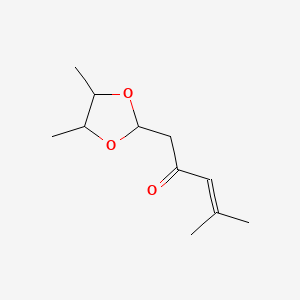
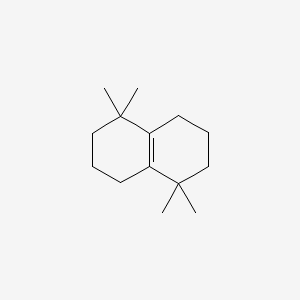
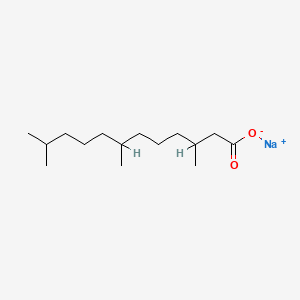
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
